N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Description
Historical Context of Benzoxepin-Based Compounds
The development of benzoxepin-based compounds traces its origins to fundamental research into oxygen-containing heterocyclic systems that began gaining prominence in the mid-20th century. Benzoxepin, as defined in the literature, constitutes an oxygen-containing bicyclic molecule consisting of an oxepin ring fused to a benzene ring, with three distinct isomers varying in the position of the oxygen atom relative to the benzene fusion point. The historical significance of these compounds became apparent when researchers discovered that 1-benzoxepin, with the oxygen positioned closest to the benzene ring, occurs naturally in the skeleton of several fungal metabolites. This natural occurrence provided the initial impetus for synthetic chemists to explore the potential of benzoxepin derivatives as biologically active compounds.
The evolution of benzoxepin chemistry accelerated significantly during the latter half of the 20th century, when researchers began recognizing the therapeutic potential of these ring systems. The discovery that 3-benzoxepin, with the oxygen furthest from the benzene ring, forms the core structure of natural products such as perilloxin from Perilla frutescens and tenual and tenucarb from Asphodeline tenuior marked a crucial turning point in the field. Perilloxin, in particular, demonstrated significant biological activity by inhibiting the enzyme cyclooxygenase with an inhibition concentration fifty percent value of 23.2 micromolar, establishing a clear connection between benzoxepin structures and anti-inflammatory activity. This discovery paralleled the mechanism of action of non-steroidal anti-inflammatory drugs like aspirin and ibuprofen, which also function through cyclooxygenase enzyme family inhibition.
The synthetic approaches to benzoxepin compounds also evolved considerably during this period. Karl Dimroth and coworkers achieved the first synthesis of 3-benzoxepin in 1961, utilizing a double Wittig reaction from ortho-phthalaldehyde with bis-(α,α′-triphenylphosphonium)-dimethylether-dibromide. Although this initial synthesis yielded the product in 55% yield, subsequent methods involving ultraviolet irradiation of naphthalene derivatives and photooxidation of 1,4-dihydronaphthalene achieved lower yields of 4-6%, highlighting the synthetic challenges associated with these ring systems. The recognition that certain substituted benzoxepins, such as those with trifluoromethyl substitutions, could function as serotonergic psychedelics further expanded the scope of research into these compounds.
Structural Uniqueness and Nomenclature
This compound exhibits a highly distinctive molecular architecture that combines multiple structural elements to create a compound with unique chemical and biological properties. The compound possesses a molecular formula of C₁₅H₂₁NO with a molecular weight of 231.33 grams per mole, indicating a relatively complex organic structure with specific substitution patterns. The International Union of Pure and Applied Chemistry nomenclature precisely describes the compound's structure, with the cyclopropyl group attached to the nitrogen atom at position 5, dimethyl substituents at positions 7 and 8, and a tetrahydro modification of the benzoxepin core ring system.
The structural uniqueness of this compound becomes evident when examining its chemical identifiers and three-dimensional configuration. The standard International Chemical Identifier notation provides a comprehensive description of the molecular connectivity: InChI=1S/C15H21NO/c1-10-8-13-14(16-12-5-6-12)4-3-7-17-15(13)9-11(10)2/h8-9,12,14,16H,3-7H2,1-2H3. This notation reveals the complex arrangement of atoms and bonds that characterize the compound's structure. The corresponding International Chemical Identifier Key, ORVVMJGKUGZUAA-UHFFFAOYSA-N, serves as a unique identifier that distinguishes this compound from all other known chemical entities.
The Simplified Molecular Input Line Entry System representation, CC1=CC2=C(C=C1C)OCCCC2NC3CC3, provides a linear notation that captures the essential structural features of the molecule. This representation clearly shows the dimethyl substitution pattern on the aromatic ring, the oxygen bridge characteristic of benzoxepin systems, the tetrahydro modification of the seven-membered ring, and the cyclopropyl amino substitution. The canonical Simplified Molecular Input Line Entry System notation confirms this structural assignment and ensures unambiguous identification of the compound in chemical databases and research literature.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.33 g/mol |
| International Chemical Identifier Key | ORVVMJGKUGZUAA-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | CC1=CC2=C(C=C1C)OCCCC2NC3CC3 |
The tetrahydro modification of the benzoxepin core represents a significant structural feature that distinguishes this compound from fully aromatic benzoxepin derivatives. This saturation of the seven-membered ring introduces conformational flexibility while maintaining the essential electronic properties of the benzoxepin system. The dimethyl substituents at positions 7 and 8 provide steric bulk that can influence both the compound's biological activity and its chemical stability. The cyclopropyl amino group at position 5 introduces additional structural complexity and potential sites for biological interaction, as cyclopropyl groups are known to impart unique pharmacological properties to organic compounds.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its position within the broader context of benzoxepin derivatives that have demonstrated substantial therapeutic potential across multiple disease areas. Recent research has established that benzoxepin-based compounds exhibit diverse biological activities, including roles as selective estrogen receptor modulators, histamine receptor antagonists, and compounds with anti-inflammatory properties. The systematic exploration of benzoxepin derivatives has revealed that structural modifications to the core scaffold can significantly alter biological activity profiles, making compounds like this compound valuable research tools for understanding structure-activity relationships.
Contemporary medicinal chemistry research has demonstrated that benzoxepin-derived compounds can function as potent selective modulators of human estrogen receptors, exhibiting antiproliferative effects against human breast tumor cells at nanomolar concentrations. These heterocyclic compounds contain the triarylethylene arrangement exemplified by tamoxifen, but with conformational restraint achieved through incorporation of the benzoxepin ring system. The compounds demonstrate low cytotoxicity combined with low nanomolar binding affinity for estrogen receptors, along with potent antiestrogenic properties in human uterine cell lines. Such findings highlight the potential for benzoxepin derivatives to serve as templates for developing novel therapeutic agents with improved selectivity and reduced side effect profiles.
The research into 1,5-benzoxazepine derivatives has further expanded the therapeutic scope of benzoxepin-related compounds. Studies have shown that these derivatives can function as potential histamine H₃ receptor antagonists and inverse agonists, with research aimed at evaluating how rigidification of characteristic aminopropyloxy linkers affects receptor potency. The incorporation of benzoxazepine structures into drug design represents a strategy for developing compounds with enhanced selectivity and improved pharmacological properties. Additionally, these compounds have demonstrated effects on acetylcholinesterase and butyrylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
| Research Application | Compound Type | Key Findings |
|---|---|---|
| Estrogen Receptor Modulation | Benzoxepin-derived compounds | Nanomolar binding affinity, antiproliferative effects |
| Histamine H₃ Receptor Antagonism | 1,5-benzoxazepine derivatives | Potential therapeutic applications in neurological disorders |
| Cholinesterase Inhibition | Benzoxazepine derivatives | Effects on acetylcholinesterase and butyrylcholinesterase |
| Anti-inflammatory Activity | Benzoxepin natural products | Cyclooxygenase inhibition with micromolar potency |
The medicinal chemistry significance of this compound is further enhanced by its structural features that may confer unique pharmacological properties. The cyclopropyl amino group represents a particularly important structural element, as cyclopropyl-containing compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets. The dimethyl substitution pattern on the aromatic ring may influence both the compound's lipophilicity and its ability to interact with specific protein binding sites. The tetrahydro modification of the benzoxepin core provides conformational flexibility that could allow the compound to adopt optimal binding conformations when interacting with biological targets.
Research into dibenzo[b,f]oxepine molecules has revealed their extensive use in biological systems, with compounds demonstrating antimycobacterial activities, antiproliferative effects against various cancer cell lines, and anti-inflammatory properties. The compound pacharin, for example, showed antiproliferative effects against multiple human tumor cell lines including breast adenocarcinoma, lung carcinoma, and leukemia cell lines, while remaining non-cytotoxic to normal human peripheral blood mononuclear cells. These findings underscore the potential for benzoxepin derivatives to serve as selective anticancer agents with favorable therapeutic indices.
Properties
IUPAC Name |
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-10-8-13-14(16-12-5-6-12)4-3-7-17-15(13)9-11(10)2/h8-9,12,14,16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVMJGKUGZUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCCC2NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors play a role in the compound’s efficacy and stability:
- These affect its solubility and stability. Interactions may enhance or inhibit its effects. Different tissues may respond differently.
Biological Activity
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol. It is categorized as a benzoxepin derivative and has garnered interest in various pharmacological studies due to its potential biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | ORVVMJGKUGZUAA-UHFFFAOYSA-N |
This compound exhibits various biological activities that are primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor pathways. Research indicates that compounds within the benzoxepin class can act as inhibitors or modulators of specific receptors involved in neurological functions.
Pharmacological Properties
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which could influence mood and cognitive functions.
- Antidepressant Activity : Some benzoxepin derivatives have shown promise as antidepressants in preclinical models by enhancing serotonergic and noradrenergic transmission.
- Potential Anti-Cancer Properties : There is emerging evidence that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Neuropharmacological Evaluation
A study conducted on related benzoxepin compounds demonstrated significant effects on anxiety-like behaviors in rodent models. The results indicated that these compounds could potentially serve as anxiolytics by modulating GABAergic activity.
Case Study 2: Anticancer Screening
In vitro studies have been conducted to evaluate the anticancer potential of this compound against various cancer cell lines. The compound showed moderate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Biological Activity Summary
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exhibit a range of biological activities:
-
Antidepressant Effects:
- Compounds with similar structural motifs have shown promise in modulating neurotransmitter systems associated with mood regulation. Studies suggest that benzoxepins can influence serotonin and norepinephrine pathways, potentially offering antidepressant effects.
-
Neuroprotective Properties:
- Research has indicated neuroprotective properties in related compounds due to their ability to inhibit oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases.
-
Analgesic Activity:
- Some studies have highlighted the analgesic properties of benzoxepin derivatives, which may be relevant for pain management therapies.
Therapeutic Potential
Given its chemical structure and biological activity profile, this compound could have several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Psychiatry | Antidepressant agents |
| Neurology | Neuroprotective treatments |
| Pain Management | Analgesics |
Chemical Reactions Analysis
Radical-Mediated [3+2] Annulation Reactions
The cyclopropylamine moiety in this compound enables participation in photoredox-catalyzed [3+2] annulation reactions with olefins. This process involves:
-
Radical cation formation : Single-electron oxidation of the amine generates a nitrogen radical cation.
-
Cyclopropane ring opening : The strained cyclopropane ring undergoes cleavage, producing a β-carbon radical iminium intermediate.
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Radical coupling : The intermediate reacts with olefins (e.g., conjugated dienes) to form fused bicyclic products.
Key reaction conditions :
-
Catalysts: Ru(II) or Ir(III) photoredox catalysts.
-
Light source: Visible light (e.g., 13 W compact fluorescent bulb).
-
Solvents: Polar aprotic solvents (e.g., acetonitrile).
-
Oxidants: No external oxidants required (100% atom economy).
Example reaction :
\text{Compound}+\text{1 3 butadiene}\xrightarrow{\text{h Ru bpy 3 2 }}}\text{Fused 5 5 bicyclic product}
| Product Type | Diastereoselectivity | Notable Features |
|---|---|---|
| Fused 5-5 bicyclic heterocycle | 3:1 to 5:1 | Methyl groups enhance stability |
| Fused 6-5 bicyclic heterocycle | Single isomer | Bulky substituents improve selectivity |
This reaction is highly stereoselective, with bulky substituents (e.g., tert-butyl) dramatically increasing diastereoselectivity .
Oxygen-Dependent Endoperoxide Formation
Under aerobic conditions, the nitrogen radical cation intermediate reacts with molecular oxygen to form unstable endoperoxides:
Mechanism :
-
Radical cation generation via photoredox catalysis.
-
Cyclopropane ring opening to yield a β-carbon radical iminium ion.
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Trapping by O₂ to form an endoperoxide.
Example :
Key observations :
-
The endoperoxide is highly reactive and prone to further transformations (e.g., acetylation).
-
Methyl substituents at the 7,8-positions may stabilize intermediates by steric or electronic effects.
Influence of Structural Features on Reactivity
The compound’s reactivity is modulated by:
-
Cyclopropyl group : Introduces ring strain, facilitating radical-mediated ring-opening reactions.
-
Methyl substituents (7,8-positions) : Electron-donating effects enhance stability of radical intermediates.
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Benzoxepin core : Provides a rigid scaffold that directs regioselectivity during annulation.
| Structural Feature | Impact on Reactivity |
|---|---|
| Cyclopropylamine | Enables radical cation formation and ring opening |
| 7,8-Dimethyl substitution | Stabilizes intermediates via steric protection |
| Benzoxepin oxygen | Modulates electronic properties of the ring system |
Comparison with Analogous Compounds
Reactivity differences between N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and its analogs:
| Compound Modification | Reactivity Change |
|---|---|
| Replacement of cyclopropyl with methoxy | Loss of radical-mediated ring-opening capability |
| Additional amide linkage | Altered hydrogen-bonding interactions |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with two structurally related derivatives: N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .
Structural and Substituent Differences
Table 1: Structural and Molecular Comparison
*Note: The molecular weight discrepancy (231.34 vs. 231.16) for the 7,9-dimethyl variant may reflect measurement precision or isotopic variations .
Key Observations:
Positional Isomerism (7,8- vs. 7,9-Dimethyl): The 7,8-dimethyl and 7,9-dimethyl variants share the same molecular formula but differ in methyl group placement. This positional isomerism could influence steric interactions, solubility, and biological activity.
Substituent Effects (Cyclopropyl vs. Methoxy): Replacing the cyclopropyl group with a methoxy group (C₈H₁₅NO₃) reduces molecular weight by ~58 g/mol and introduces an oxygen-rich, polar substituent. This change likely impacts lipophilicity, metabolic stability, and binding affinity in biological systems .
Physicochemical Properties:
Availability and Commercial Status
- 7,8-Dimethyl Variant: No discontinuation noted; however, pharmacological data are absent .
- 7,9-Dimethyl Variant: Discontinued across all commercial scales (1g, 250mg, 500mg), suggesting synthesis challenges or low demand .
Preparation Methods
General Synthetic Strategy Overview
The compound features a tetrahydro-1-benzoxepin core substituted with two methyl groups at positions 7 and 8, and an N-cyclopropyl amine substituent at position 5. The synthesis typically involves:
- Construction of the benzoxepin ring system with appropriate methyl substitutions.
- Introduction of the amine functionality at the 5-position.
- Cyclopropylation of the amine nitrogen.
Construction of the 7,8-Dimethyl Tetrahydro-1-benzoxepin Core
2.1 Starting Materials and Ring Formation
- The benzoxepin core can be synthesized via intramolecular cyclization of hydroxyaryl precursors bearing suitable side chains.
- Methyl groups at positions 7 and 8 correspond to ortho and meta positions on the aromatic ring, which can be introduced via methylated phenol derivatives or by selective methylation.
- O-alkylation followed by cyclization: A methylated hydroxybenzaldehyde derivative can be reacted with an appropriate alkyl halide to form an ether intermediate. Subsequent intramolecular cyclization under acidic or basic conditions forms the benzoxepin ring.
- Reduction of benzoxepin derivatives: The tetrahydro moiety is introduced by catalytic hydrogenation of the aromatic benzoxepin ring system.
Introduction of the 5-Amino Group
The amino group at position 5 on the benzoxepin ring is a key functional group. Methods to introduce this include:
- Nucleophilic substitution: Halogenation at position 5 followed by nucleophilic substitution with ammonia or an amine derivative.
- Reductive amination: If a ketone or aldehyde functionality is present at position 5, reductive amination with cyclopropylamine can directly introduce the N-cyclopropyl amine.
N-Cyclopropylation of the Amine
The cyclopropyl group on the nitrogen is typically introduced via:
- Direct alkylation: Reaction of the free amine with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions.
- Reductive amination: Condensation of the amine with cyclopropanecarboxaldehyde followed by reduction.
Representative Synthetic Procedure (Inferred)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Methylation of phenol | Methyl iodide, base | Introduce 7,8-dimethyl groups |
| 2 | O-alkylation and cyclization | Alkyl halide, acid/base catalysis | Forms benzoxepin ring |
| 3 | Catalytic hydrogenation | H2, Pd/C | Reduces aromatic ring to tetrahydro |
| 4 | Halogenation at position 5 | NBS or similar | Prepares for amination |
| 5 | Nucleophilic substitution | Cyclopropylamine, base | Introduces N-cyclopropyl amine |
| 6 | Purification | Chromatography, crystallization | Ensures >95% purity |
Analytical Data and Purity
- The molecular formula is C15H21NO with a molecular weight of 231.33 g/mol.
- Purity typically exceeds 95% for research-grade material.
- Analytical methods include NMR, LC-MS, and HPLC to confirm structure and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| Core Structure | 7,8-dimethyl tetrahydro-1-benzoxepin |
| Amine Substitution | N-cyclopropyl at position 5 |
| Key Reactions | Methylation, cyclization, hydrogenation, halogenation, nucleophilic substitution |
| Typical Purity | >95% |
| Analytical Techniques | NMR, LC-MS, HPLC |
Research Findings and Notes
- No direct patents or literature specifically detail the synthesis of this exact compound; however, benzoxepin derivatives with similar substitution patterns have been synthesized using the above strategies.
- The absence of patent data suggests this compound may be synthesized primarily for research purposes rather than commercial production.
- The compound’s biological activity is linked to its amine functionality and benzoxepin core, making the purity and structural integrity critical for pharmacological studies.
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and what challenges arise during cyclopropane ring incorporation?
Methodological Answer: The synthesis typically involves constructing the benzoxepin core via annulation reactions, followed by introducing the cyclopropylamine moiety. A common approach includes:
- Step 1 : Formation of the tetrahydrobenzoxepin scaffold via acid-catalyzed cyclization of a substituted diol or dihalide precursor .
- Step 2 : Functionalization at the 5-position using nucleophilic substitution (e.g., Mitsunobu reaction) with cyclopropylamine. Challenges include steric hindrance from the dimethyl groups (7,8-positions) and maintaining stereochemical integrity during cyclopropane ring attachment. Optimizing reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) is critical .
Q. How should researchers characterize the purity and stability of this compound under standard laboratory conditions?
Methodological Answer:
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against synthetic intermediates to identify impurities (e.g., unreacted cyclopropylamine or demethylated byproducts) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; the benzoxepin ring may oxidize under acidic conditions, requiring inert storage (argon atmosphere, -20°C) .
Intermediate-Level Questions
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in the benzoxepin core, particularly regarding substituent positioning?
Methodological Answer:
- NMR : Use --HSQC to assign methyl groups (7,8-positions) and differentiate between axial/equatorial protons in the tetrahydro ring. --COSY identifies coupling patterns disrupted by steric effects from cyclopropane .
- X-ray Crystallography : Resolves absolute configuration, especially when stereocenters are introduced during cyclopropane attachment. Compare experimental data with computational models (DFT) to validate .
Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be reconciled during formulation for in vitro assays?
Methodological Answer:
- Solubility Profiling : Perform phase-solubility studies in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO:PBS mixtures). The dimethyl groups enhance lipophilicity, but the cyclopropylamine moiety introduces polar character. Use Hansen solubility parameters to identify optimal solvents (e.g., ethanol/water 70:30) .
- Contradiction Resolution : Discrepancies often arise from oxidation byproducts altering solubility. Pre-filter solutions through 0.22-μm PTFE membranes to remove particulates before measurement .
Advanced Research Questions
Q. What strategies mitigate metabolic instability of the cyclopropylamine group in pharmacokinetic studies?
Methodological Answer:
- Metabolic Hotspot Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. The cyclopropylamine is prone to CYP450-mediated N-dealkylation.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the cyclopropane to reduce enzymatic cleavage. Alternatively, use deuterated cyclopropylamine to slow metabolism .
Q. How can structure-activity relationship (SAR) studies optimize the benzoxepin scaffold for selective receptor binding?
Methodological Answer:
- Pharmacophore Modeling : Map electrostatic potentials and steric contours of the benzoxepin core. The 7,8-dimethyl groups may enhance hydrophobic interactions with target pockets (e.g., GPCRs).
- Analog Synthesis : Replace cyclopropylamine with bulkier amines (e.g., adamantyl) to test steric effects. Use SPR or ITC to quantify binding affinity changes. Data from related benzothiophen derivatives suggest that methylation improves target engagement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo models?
Methodological Answer:
- Hypothesis Testing : Differences may arise from poor bioavailability or active metabolites. Compare plasma concentrations (LC-MS/MS) with in vitro IC values.
- Experimental Design : Use isotopically labeled compound (-cyclopropyl) to track distribution. If in vivo activity is lower than in vitro, consider prodrug strategies (e.g., esterification of the amine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
